4-(3,4-Dimethoxyphenyl)benzyl alcohol

Overview

Description

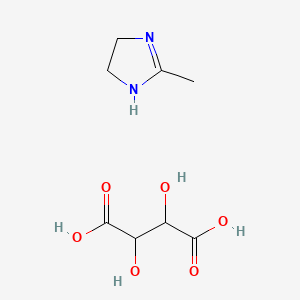

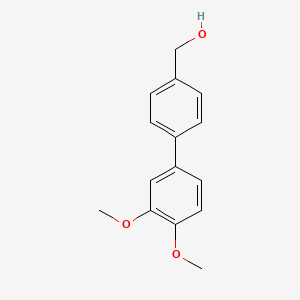

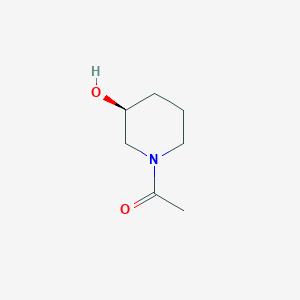

4-(3,4-Dimethoxyphenyl)benzyl alcohol, also known as Veratryl alcohol, is an organic compound with the molecular formula C9H12O3 . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .

Synthesis Analysis

The general procedure for the synthesis of 4-(3,4-Dimethoxyphenyl)benzyl alcohol involves benzaldehyde derivatives (1 mmol) in methanol (15 mL), sodium borohydride (2 mmol) and stirred at room temperature for 1 h .Molecular Structure Analysis

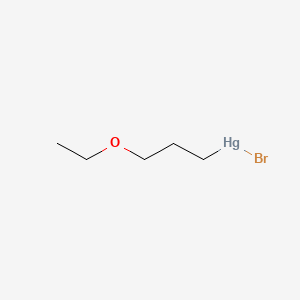

The molecular structure of 4-(3,4-Dimethoxyphenyl)benzyl alcohol consists of a benzyl alcohol in which the hydrogens at positions 3 and 4 of the phenyl group are substituted by methoxy groups . The molecular weight is 168.19 .Scientific Research Applications

Carbohydrate Protection

4-(3,4-Dimethoxyphenyl)benzyl alcohol (DMPBn) has been identified as an effective alternative for the protection of carbohydrates. Research by Rankin et al. (2013) demonstrated the use of DMPBn as a protecting group for alcohols, particularly in carbohydrates. Their study established a reliable system for the selective cleavage of DMPBn ethers under acidic conditions, showing its potential as a robust alternative to p-methoxybenzyl for alcohol protection in carbohydrate chemistry (Rankin et al., 2013).

Lignin Model Compound Studies

DMPBn is also instrumental in lignin model compound studies. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, including compounds structurally related to DMPBn. The research highlighted the differences in the reaction mechanisms between C6-C2 and C6-C3 model compounds, emphasizing the significance of the γ-hydroxymethyl group (Yokoyama, 2015).

Fungal Metabolism Studies

The metabolism of compounds similar to DMPBn by fungi has been studied to understand their biodegradation pathways. Enoki et al. (1981) investigated the white rot fungus Phanerochaete chrysosporium's metabolism of 3,4-dimethoxycinnamic acid and related compounds. They identified several metabolites, providing insights into the fungus's ability to catalyze olefin saturation and acid reduction (Enoki et al., 1981).

Lignin Peroxidase Studies

DMPBn and related compounds have been used to study the action of lignin peroxidase. Joshi and Gold (1996) examined the stability of cation radicals of various dimethoxylated aromatic compounds, including those structurally related to DMPBn, during their oxidation by lignin peroxidase. This work contributes to the understanding of lignin peroxidase's role in the oxidative breakdown of lignin in wood decay processes (Joshi & Gold, 1996).

properties

IUPAC Name |

[4-(3,4-dimethoxyphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-8-7-13(9-15(14)18-2)12-5-3-11(10-16)4-6-12/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIOZBRTYCGKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654444 | |

| Record name | (3',4'-Dimethoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dimethoxyphenyl)benzyl alcohol | |

CAS RN |

760987-73-3 | |

| Record name | (3',4'-Dimethoxy[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

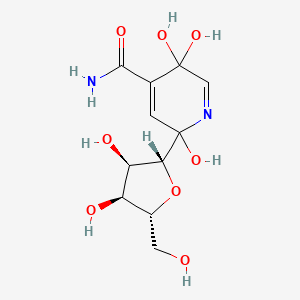

![Disodium;[[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1498659.png)

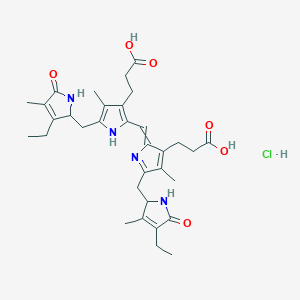

![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)